molecular formula C12H15NO B12692790 1'-Methylspiro(isobenzofuran-1(3H),2'-pyrrolidine) CAS No. 83962-43-0

1'-Methylspiro(isobenzofuran-1(3H),2'-pyrrolidine)

Cat. No.: B12692790
CAS No.: 83962-43-0
M. Wt: 189.25 g/mol
InChI Key: NMSLLBUQAZMJMC-UHFFFAOYSA-N
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Description

1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is a spirocyclic compound that features a unique structure combining an isobenzofuran moiety with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) can be synthesized through a multi-step process. One common method involves the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in an acetic acid medium at room temperature. This is followed by oxidative cleavage of the resulting dihydroindeno[1,2-c]pyrazoles . The reaction conditions are mild, and the procedure is straightforward, yielding high purity products without by-products.

Industrial Production Methods: Industrial production of 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isobenzofuran-1,3-diones.

    Reduction: Reduced spirocyclic derivatives.

    Substitution: Functionalized spirocyclic compounds with various substituents.

Mechanism of Action

The mechanism of action of 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1’-Methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is unique due to its specific combination of an isobenzofuran moiety with a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

83962-43-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1'-methylspiro[1H-2-benzofuran-3,2'-pyrrolidine]

InChI

InChI=1S/C12H15NO/c1-13-8-4-7-12(13)11-6-3-2-5-10(11)9-14-12/h2-3,5-6H,4,7-9H2,1H3

InChI Key

NMSLLBUQAZMJMC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12C3=CC=CC=C3CO2

Origin of Product

United States

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